molecular formula C17H19ClN2O4S2 B14972019 4-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

4-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B14972019
M. Wt: 414.9 g/mol
InChI Key: YHQDOYHQBQWZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with chloro, ethanesulfonyl, and benzenesulfonamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Ethanethanesulfonyl Group: This step involves the sulfonation of the quinoline core using ethanesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Benzenesulfonamide Group: This step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new antibiotics or enzyme inhibitors.

    Biological Studies: The compound can be used to study the effects of sulfonamides on various biological pathways.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antibiotic.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with a simpler structure, used as an antibiotic.

    Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.

    Quinoline Derivatives: Compounds like chloroquine, used as antimalarial drugs.

Uniqueness

4-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]BENZENE-1-SULFONAMIDE is unique due to its complex structure, which combines the properties of sulfonamides and quinoline derivatives. This combination can potentially enhance its biological activity and specificity compared to simpler sulfonamides.

Properties

Molecular Formula

C17H19ClN2O4S2

Molecular Weight

414.9 g/mol

IUPAC Name

4-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

InChI

InChI=1S/C17H19ClN2O4S2/c1-2-25(21,22)20-11-3-4-13-5-8-15(12-17(13)20)19-26(23,24)16-9-6-14(18)7-10-16/h5-10,12,19H,2-4,11H2,1H3

InChI Key

YHQDOYHQBQWZQB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.